molecular formula C12H12N2O2S B1344362 2-(1H-indol-3-yl)thiazolidine-4-carboxylic acid CAS No. 1182224-95-8

2-(1H-indol-3-yl)thiazolidine-4-carboxylic acid

Cat. No. B1344362
CAS RN: 1182224-95-8
M. Wt: 248.3 g/mol
InChI Key: WUEBKLMRCKZPFG-UHFFFAOYSA-N
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Description

“2-(1H-indol-3-yl)thiazolidine-4-carboxylic acid” (ITC) is a thiazolidine derivative. Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They possess a number of pharmacological activities such as antihyperglycemic, antitumor, antiarthritic, anti-inflammatory, and antimicrobial .


Synthesis Analysis

Thiazolidine derivatives can be synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . In one study, deep eutectic solvents were used in the synthesis of thiazolidinedione derivatives . The reaction between 1,2-aminothiols and aldehydes under physiological conditions can afford a thiazolidine product .


Molecular Structure Analysis

The thiazolidine moiety is a five-membered ring consisting of four carbon atoms and one sulfur atom. The presence of sulfur enhances their pharmacological properties .


Chemical Reactions Analysis

The reaction kinetics between 1,2-aminothiols and aldehydes are fast under physiological conditions . The thiazolidine product remains stable and does not require any catalyst .


Physical And Chemical Properties Analysis

The molecular formula of ITC is C12H12N2O2S and its molecular weight is 248.3 g/mol.

Scientific Research Applications

Antiviral Activity

Indole derivatives have been found to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A . Moreover, a study found that 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides, which are structurally similar to the compound , have inhibitory effects on SARS-CoV-2 RdRp .

Anti-inflammatory Activity

Indole derivatives have also been reported to have anti-inflammatory properties . This suggests that “2-(1H-indol-3-yl)thiazolidine-4-carboxylic acid” could potentially be used in the development of new anti-inflammatory drugs.

Anticancer Activity

Indole derivatives have shown anticancer activity against various cancer cell lines . This suggests that “2-(1H-indol-3-yl)thiazolidine-4-carboxylic acid” could potentially be used in cancer research and treatment.

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial activity . This suggests that “2-(1H-indol-3-yl)thiazolidine-4-carboxylic acid” could potentially be used in the development of new antimicrobial agents.

Antitubercular Activity

Indole derivatives have shown antitubercular activity . This suggests that “2-(1H-indol-3-yl)thiazolidine-4-carboxylic acid” could potentially be used in the treatment of tuberculosis.

Antidiabetic Activity

Indole derivatives have been found to possess antidiabetic properties . This suggests that “2-(1H-indol-3-yl)thiazolidine-4-carboxylic acid” could potentially be used in the development of new antidiabetic drugs.

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates .

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 2-(1h-indol-3-yl)thiazolidine-4-carboxylic acid, bind with high affinity to multiple receptors . Thiazolidine derivatives, another component of the compound, have been found to inhibit certain enzymes such as aldose reductase, phosphoinositide-3-kinase, Pim kinase, cyclooxygenase, D-glutamate ligase, and histone deacetylase .

Mode of Action

For instance, the inhibition of certain enzymes by thiazolidine derivatives can disrupt normal cellular functions .

Biochemical Pathways

Indole derivatives are known to have diverse biological activities , suggesting that they may affect multiple biochemical pathways. Similarly, thiazolidine derivatives have been found to inhibit a variety of enzymes , which could impact numerous biochemical pathways.

Pharmacokinetics

The synthesis of thiazolidine derivatives has been studied to improve their selectivity, purity, product yield, and pharmacokinetic activity .

Result of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2-(1H-indol-3-yl)thiazolidine-4-carboxylic acid could have a wide range of molecular and cellular effects.

Action Environment

It is generally suggested that thiazolidine formation requires acidic conditions and the products are unstable under neutral conditions . This suggests that the pH of the environment could influence the action and stability of 2-(1H-indol-3-yl)thiazolidine-4-carboxylic acid.

properties

IUPAC Name

2-(1H-indol-3-yl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c15-12(16)10-6-17-11(14-10)8-5-13-9-4-2-1-3-7(8)9/h1-5,10-11,13-14H,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEBKLMRCKZPFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CNC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-3-yl)thiazolidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1H-indol-3-yl)thiazolidine-4-carboxylic acid
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2-(1H-indol-3-yl)thiazolidine-4-carboxylic acid
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2-(1H-indol-3-yl)thiazolidine-4-carboxylic acid
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2-(1H-indol-3-yl)thiazolidine-4-carboxylic acid
Reactant of Route 6
2-(1H-indol-3-yl)thiazolidine-4-carboxylic acid

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